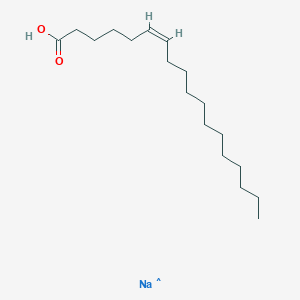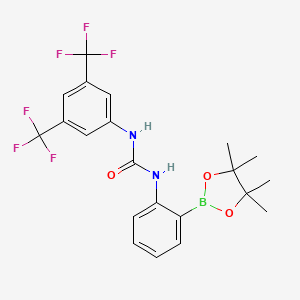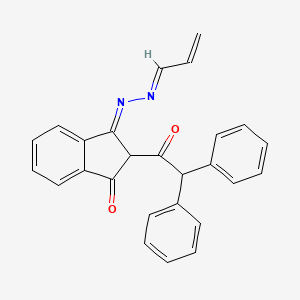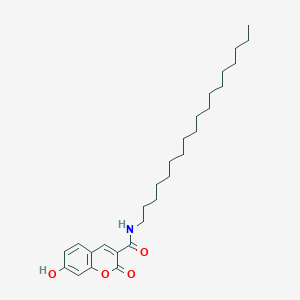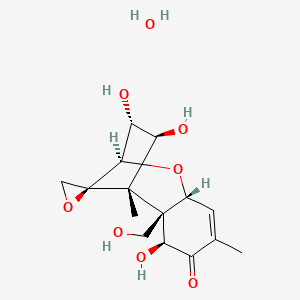![molecular formula C16H10BrClN2O2S B12058539 2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)
2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE is a synthetic organic compound that belongs to the class of oxadiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: Oxadiazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: Many oxadiazole derivatives exhibit significant antimicrobial activity.
Anticancer Agents: Some compounds in this class have shown potential as anticancer agents.
Medicine
Drug Development: Oxadiazole derivatives are studied for their potential use in developing new pharmaceuticals.
Industry
Agriculture: These compounds can be used in the formulation of pesticides and herbicides.
作用機序
The mechanism of action of 2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE involves its interaction with specific molecular targets. For example, it might inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(5-Phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-chlorophenyl)ethanone
- 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-chlorophenyl)ethanone
Uniqueness
The unique combination of the bromophenyl and chlorophenyl groups in 2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C16H10BrClN2O2S |
|---|---|
分子量 |
409.7 g/mol |
IUPAC名 |
2-[5-(3-bromophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-12-3-1-2-11(8-12)15-19-20(16(23)22-15)9-14(21)10-4-6-13(18)7-5-10/h1-8H,9H2 |
InChIキー |
TVPVTDMIOUDVRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=S)O2)CC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)
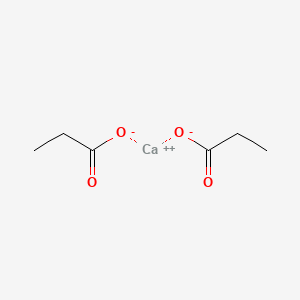


![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)
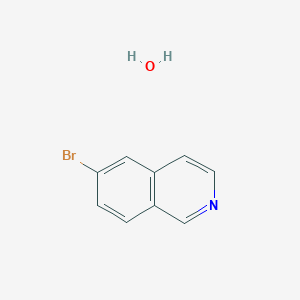


![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
